molecular formula C18H29N2OCl B195685 Bupivacaine hydrochloride CAS No. 18010-40-7

Bupivacaine hydrochloride

カタログ番号 B195685
CAS番号: 18010-40-7
分子量: 324.9 g/mol
InChIキー: SIEYLFHKZGLBNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bupivacaine hydrochloride is an amide local anesthetic, used in clinical settings . It is administered by injection for infiltration, perineural, caudal, epidural, or retrobulbar use . The active pharmaceutical ingredient in Bupivacaine Hydrochloride Injection is bupivacaine hydrochloride, and it is a white crystalline powder .


Synthesis Analysis

The synthesis process of levobupivacaine hydrochloride, a component of bupivacaine hydrochloride, has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .


Molecular Structure Analysis

Bupivacaine hydrochloride has a molecular formula of C18H29ClN2O . Its average mass is 324.889 Da and its monoisotopic mass is 324.196838 Da .


Chemical Reactions Analysis

The synthesis process of levobupivacaine hydrochloride involves a substitution and a salting reaction . The risk of the substitution reaction was evaluated using a reaction calorimeter and accelerating rate calorimetry .


Physical And Chemical Properties Analysis

Bupivacaine hydrochloride has a molecular weight of 324.89 . It is soluble in DMSO and water . It is stored at 2-8°C, dry, sealed, and protected from light .

科学的研究の応用

Methods of Application or Experimental Procedures

A clear and stable nanoemulsion was obtained using castor oil, without phase separation over a period of 3 months. High loading of Bupivacaine HCl into the castor oil-based nanoemulsion system was achieved with about 98% entrapment efficiency .

Results or Outcomes

The in vitro release and in vivo pharmacokinetic profiles, as well as pharmacodynamic outcome (pain relief test) after subcutaneous administration in rats, correlate well and clearly demonstrate the prolonged release and extended duration of activity of this novel nanoformulation .

2. Sustained Bupivacaine Release from Large Unilamellar Liposomes

Summary of the Application

To efficiently prolong analgesic effects, osmotically balanced, large unilamellar liposomes (~ 6 μm in diameter) were developed in which highly concentrated Bupivacaine (up to 30 mg/mL) was encapsulated .

Methods of Application or Experimental Procedures

A reverse-phase evaporation method based on non-toxic alcohol, ethanol, enabled simple and cost-effective production of Bupivacaine-loaded liposomes .

Results or Outcomes

The in vitro release profile verified that the release duration of the Bupivacaine-loaded liposomes extended up to 6 days. The analgesic effect of the liposomal Bupivacaine was maintained 6 times longer than that of Bupivacaine only .

3. Musculoskeletal Applications

Summary of the Application

The recent societal debate on opioid use in treating postoperative pain has sparked the development of long-acting, opioid-free analgesic alternatives, often using the amino-amide local anesthetic bupivacaine as an active pharmaceutical ingredient. A potential application is musculoskeletal surgeries, as these interventions rank amongst the most painful overall .

Methods of Application or Experimental Procedures

Current literature showed that bupivacaine induced dose-dependent myo-, chondro-, and neurotoxicity, as well as delayed osteogenesis and disturbed wound healing in vitro .

Results or Outcomes

These observations did not translate to animal and clinical research, where toxic phenomena were seldom reported. An exception was bupivacaine-induced chondrotoxicity, which can mainly occur during continuous joint infusion .

4. Dental Applications

Summary of the Application

Bupivacaine Hydrochloride is used in dental procedures for its anesthetic properties .

Methods of Application or Experimental Procedures

The onset of analgesia was quicker with lignocaine hydrochloride 5% gel than bupivacaine hydrochloride 5% gel irrespective of the position and mobility of the tooth to be extracted .

Results or Outcomes

The study concluded that lignocaine hydrochloride 5% gel had a quicker onset of analgesia than bupivacaine hydrochloride 5% gel .

5. Effectiveness of Liposomal Bupivacaine With Bupivacaine Hydrochloride

Summary of the Application

The study investigates the effectiveness of liposomal Bupivacaine with Bupivacaine Hydrochloride in ambulatory surgical procedures .

Methods of Application or Experimental Procedures

The study was conducted using a randomized controlled trial method .

Results or Outcomes

The results of the study are not explicitly mentioned in the search results. For detailed outcomes, the original research paper should be referred .

6. Effectiveness of Standard Local Anesthetic Bupivacaine and Liposomal

Summary of the Application

The study compares the effectiveness of standard local anesthetic Bupivacaine and Liposomal in different surgical procedures .

Methods of Application or Experimental Procedures

The study was conducted on surgeries that did not penetrate the chest or abdominal cavities .

Results or Outcomes

The results of the study are not explicitly mentioned in the search results. For detailed outcomes, the original research paper should be referred .

Safety And Hazards

Bupivacaine hydrochloride should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is recommended to ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupivacaine hydrochloride

CAS RN

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bloqueina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Bupivacaine hydrochloride
Reactant of Route 6
Bupivacaine hydrochloride

Citations

For This Compound
7,960
Citations
HC Dinges, T Wiesmann, B Otremba, H Wulf… - Regional Anesthesia & …, 2021 - rapm.bmj.com
… The objective was to determine whether there is a difference in postoperative pain scores and morphine consumption between patients treated with LB and bupivacaine hydrochloride …
Number of citations: 31 rapm.bmj.com
TW Hamilton, R Knight, JR Stokes, I Rombach… - JAMA …, 2022 - jamanetwork.com
… Our findings show no clear benefit to the use of periarticular liposomal bupivacaine plus bupivacaine hydrochloride compared with bupivacaine hydrochloride alone in the treatment of …
Number of citations: 9 jamanetwork.com
I Nonaka, A Takagi, S Ishiura, H Nakase… - Acta neuropathologica, 1983 - Springer
A single direct injection of a local anesthetic, 0.5% bupivacaine hydrochloride (BPVC) (Marcaine), into rat soleus and extensor digitorum longus (EDL) muscles produced massive fiber …
Number of citations: 167 link.springer.com
JL Laskin, WR Wallace, B DeLeo - Journal of Oral Surgery …, 1977 - europepmc.org
… possible usefulness of the local anesthetic agent, bupivacaine hydrochloride, for oral surgery. The results show that bupivacaine hydrochloride is an effective local anesthetic agent. It …
Number of citations: 80 europepmc.org
AL Ngo, I Urits, M Yilmaz, L Fortier, A Anya, JH Oh… - Advances in …, 2020 - Springer
Purpose of Review This is a comprehensive review of the literature about the use of bupivacaine hydrochloride for the treatment of post-herpetic neuralgia (PHN). It briefly reviews the …
Number of citations: 26 link.springer.com
V Niederwanger, F Gozzo… - Journal of …, 2009 - Wiley Online Library
… The crystal structure of the (R)-enantiomer of bupivacaine hydrochloride was published … solid state characterization of S-bupivacaine hydrochloride. The screening for new solid phases …
Number of citations: 35 onlinelibrary.wiley.com
M Jug, F Maestrelli, M Bragagni, P Mura - Journal of pharmaceutical and …, 2010 - Elsevier
Binary products of bupivacaine hydrochloride (BVP HCl), an amide type local anesthetic, with parent β-cyclodextrin (β-CD) and its soluble β-cyclodextrin-epichlorohydrin polymer (EPI-β-…
Number of citations: 74 www.sciencedirect.com
JD Porter, DP Edney, EJ McMahon… - … ophthalmology & visual …, 1988 - researchgate.net
… with ketamine hydrochloride, and 0.75% bupivacaine hydrochloride (Marcaine®, Winthrop-… Typically, 1-2 ml of bupivacaine hydrochloride was required to produce pupillary dilatation …
Number of citations: 80 www.researchgate.net
DC MOORE, DL BRIDENBAUGH… - Anesthesia & …, 1971 - journals.lww.com
Bupivacaine Hydrochloride: A Summary of Investigational Use... : Anesthesia & Analgesia … Bupivacaine Hydrochloride: PDF Only Bupivacaine Hydrochloride …
Number of citations: 55 journals.lww.com
I Perets, JP Walsh, BH Mu, LC Yuen, L Ashberg… - The Journal of …, 2018 - Elsevier
… In this study, we compared LB to bupivacaine hydrochloride (HCL). … is released over 72 hours, which is approximately 10 times longer than bupivacaine hydrochloride (HCL) [18], [19]. …
Number of citations: 27 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。